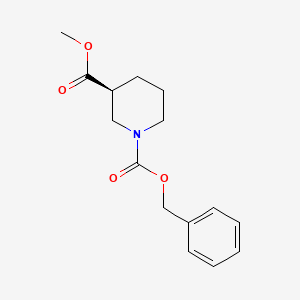

(S)-Methyl 1-cbz-piperidine-3-carboxylate

Description

Significance of Piperidine (B6355638) Derivatives as Chiral Scaffolds in Organic Synthesis

Piperidine derivatives are of paramount importance in organic synthesis, particularly as chiral scaffolds. nih.govacs.org Their rigid, chair-like conformation allows for precise spatial arrangement of substituents, which is crucial for achieving high stereoselectivity in chemical reactions. The introduction of a chiral center into the piperidine ring significantly influences the biological activity and selectivity of molecules. researchgate.net This has led to their widespread use in the design and synthesis of new drugs.

The incorporation of chiral piperidine scaffolds can modulate the physicochemical properties of a molecule, enhance its biological activity, and improve its pharmacokinetic profile. nih.govacs.org Many FDA-approved drugs contain a piperidine ring, highlighting the therapeutic value of this structural unit. rsc.org

Table 1: Properties of Piperidine Derivatives

| Property | Description |

|---|---|

| Stereochemical Rigidity | The chair conformation of the piperidine ring provides a predictable three-dimensional structure. |

| Functionalization | The nitrogen atom and carbon atoms of the ring can be readily functionalized. |

| Biological Activity | Piperidine-containing compounds exhibit a wide range of biological activities. |

| Synthetic Accessibility | Numerous synthetic methods have been developed for the preparation of chiral piperidine derivatives. |

Historical Context and Evolution of Research on Chiral Piperidine Carboxylates

The synthesis of chiral piperidine derivatives has been a long-standing challenge in organic chemistry. Early methods often relied on the resolution of racemic mixtures, which is an inherently inefficient process. The development of asymmetric synthesis has revolutionized the field, enabling the direct preparation of enantiomerically pure piperidines.

A key breakthrough was the use of the "chiral pool," which involves utilizing naturally occurring chiral molecules as starting materials. researchgate.net Amino acids, for instance, have been employed to synthesize chiral piperidine precursors. organic-chemistry.org Over the decades, a multitude of stereoselective synthetic methods have been developed, including those based on chiral auxiliaries, chiral catalysts, and enzymatic resolutions. nih.govresearchgate.net

The evolution of these synthetic strategies has been driven by the increasing demand for enantiomerically pure piperidine carboxylates as key intermediates in the pharmaceutical industry. The development of robust and scalable methods for their synthesis continues to be an active area of research.

Structural Features and Stereochemical Significance of (S)-Methyl 1-Cbz-piperidine-3-carboxylate

The structure of this compound is characterized by several key features that contribute to its utility in organic synthesis.

The (S)-Stereocenter: The chiral center at the C3 position is of paramount importance. The "S" configuration dictates the three-dimensional arrangement of the substituents, which in turn influences the stereochemical outcome of subsequent reactions. The ability to introduce this specific stereochemistry is crucial for the synthesis of biologically active target molecules.

The Cbz Protecting Group: The benzyloxycarbonyl (Cbz) group serves to protect the nitrogen atom of the piperidine ring from unwanted reactions. This protecting group is stable under a wide range of reaction conditions but can be readily removed when desired, typically by hydrogenolysis. organic-chemistry.org The presence of the Cbz group also influences the conformation of the piperidine ring.

The Methyl Ester: The methyl ester at the C3 position is a versatile functional group that can be transformed into a variety of other functionalities, such as carboxylic acids, amides, or alcohols. This allows for the elaboration of the piperidine scaffold into more complex structures.

The interplay of these structural elements makes this compound a highly valuable and versatile chiral building block.

Overview of Research Trajectories for the Target Compound

Research involving this compound has primarily focused on its application as a key intermediate in the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and versatile functionality make it an ideal starting material for the construction of chiral piperidine-containing targets.

One major research trajectory has been its use in the synthesis of pharmaceutical agents. For example, derivatives of 3-substituted piperidines are found in drugs targeting a range of conditions. acs.org The enantiomerically pure nature of this compound is critical in these syntheses, as often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful.

Another significant area of research is its application in the total synthesis of natural products. Many alkaloids and other natural products contain chiral piperidine moieties, and this compound provides a convenient and efficient entry point to these complex structures. The ability to control the stereochemistry at the C3 position from the outset is a major advantage in these multi-step syntheses.

Table 2: Applications of this compound

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Used as a chiral building block for the synthesis of active pharmaceutical ingredients (APIs). |

| Natural Product Synthesis | Employed as a key intermediate in the total synthesis of complex natural products containing piperidine rings. |

| Medicinal Chemistry | Utilized in the development of novel compounds with potential therapeutic applications. |

| Asymmetric Synthesis | Serves as a versatile starting material for the development of new stereoselective synthetic methodologies. |

Structure

3D Structure

Properties

IUPAC Name |

1-O-benzyl 3-O-methyl (3S)-piperidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-19-14(17)13-8-5-9-16(10-13)15(18)20-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBZPWAQRLLZBC-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Enantiomeric Purity Assessment

Elucidation of Absolute and Relative Stereochemistry in (S)-Methyl 1-Cbz-piperidine-3-carboxylate

The absolute configuration of the stereocenter at the C-3 position of the piperidine (B6355638) ring is designated as (S). The determination of this absolute stereochemistry is fundamental and is typically established through several reliable methods.

Another powerful and common strategy is synthesis from a chiral pool . This involves synthesizing the target molecule from a starting material of known absolute configuration, thereby ensuring the stereochemistry of the product. For instance, N-Cbz-protected piperidine derivatives can be synthesized from naturally occurring chiral molecules like L-aspartic acid or L-malic acid. nih.govresearchgate.net A synthetic route that proceeds with known stereochemical outcomes (e.g., reactions with retention or predictable inversion of configuration) chemically correlates the product to the starting material, thus establishing its absolute stereochemistry. researchgate.net

Finally, spectroscopic methods in conjunction with chiral derivatizing agents can be used. For example, reacting the corresponding alcohol (derived from the reduction of the methyl ester) with a chiral agent like Mosher's acid chloride ((R)-MTPA-Cl) produces diastereomeric esters. uzh.ch The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers can allow for the assignment of the absolute configuration based on established models of how the chiral reagent affects the chemical shifts of nearby protons. researchgate.net

Methodologies for Chiral Resolution and Enantioenrichment of Piperidine Carboxylates

Obtaining enantiomerically pure this compound often requires either the resolution of a racemic mixture or an asymmetric synthesis approach. Several methodologies are employed for the chiral resolution and enantioenrichment of piperidine carboxylates.

Enzymatic Kinetic Resolution: This is a widely used method that leverages the stereoselectivity of enzymes, particularly lipases. researchgate.net In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture at a much faster rate than the other. For piperidine carboxylates, this often involves the hydrolysis of the ester group. For example, lipases from Candida antarctica or Pseudomonas fluorescens can selectively hydrolyze the methyl ester of one enantiomer, leaving the unreacted ester of the other enantiomer in high enantiomeric excess. researchgate.netresearchgate.net This method is valued for its high selectivity (E-value > 200 in some cases) and mild reaction conditions. researchgate.netnih.gov

Catalytic Kinetic Resolution: This approach uses a chiral catalyst to selectively react with one enantiomer. A notable example is the enantioselective acylation of racemic piperidines, where a chiral catalyst promotes the acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov This method has proven effective for various substituted piperidines. whiterose.ac.uk

Asymmetric Synthesis: Building the chiral center with the desired stereochemistry from an achiral or prochiral precursor is the most efficient approach. Recent advances in catalysis have provided powerful tools for this purpose. For instance, rhodium-catalyzed asymmetric reductive Heck reactions of pyridine (B92270) derivatives with boronic acids can generate enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. organic-chemistry.orgacs.orgsnnu.edu.cn Another strategy involves the asymmetric cyclization of N-Cbz-protected amino-alkenes, promoted by a chiral phosphoric acid catalyst, to yield enantioenriched piperidines. rsc.org

Diastereomeric Resolution: This classical method involves reacting the racemic piperidine derivative (often after hydrolysis of the ester to the carboxylic acid) with a chiral resolving agent to form a mixture of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization. Afterward, the resolving agent is removed to yield the enantiomerically pure acid, which can be re-esterified.

| Method | Substrate Type | Catalyst/Reagent | Typical Outcome | Reference |

|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Racemic Piperidine Hydroxy Esters | Pseudomonas fluorescens Lipase | High enantioselectivity (E > 200) | researchgate.net |

| Catalytic Kinetic Resolution | Racemic Disubstituted Piperidines | Chiral Hydroxamic Acids | High selectivity (s up to 96) | nih.gov |

| Asymmetric Cyclization | N-Cbz-protected 1-amino-hex-5-enes | Chiral Phosphoric Acid | High enantiomeric ratio (up to 96:4 er) | rsc.org |

| Asymmetric Reductive Heck | Phenyl pyridine-1(2H)-carboxylate | Rh-catalyst with Chiral Ligand | Excellent enantioselectivity (>99% ee) | organic-chemistry.orgsnnu.edu.cn |

Advanced Techniques for Enantiomeric Excess Determination (e.g., Chiral HPLC, Chiral GC, NMR with Chiral Shift Reagents)

Accurate determination of the enantiomeric excess (ee) or enantiomeric ratio (er) is crucial. Several advanced analytical techniques are routinely used for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common and reliable method for determining the enantiomeric purity of compounds like this compound. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD, IA, IB), are particularly effective for a wide range of chiral compounds, including piperidine derivatives. utas.edu.aucanberra.edu.aunih.gov The choice of mobile phase (normal phase, polar organic, or reversed-phase) is optimized to achieve baseline separation of the enantiomers. For compounds lacking a strong chromophore, pre-column derivatization with a UV-active agent can be employed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can also be used to determine enantiomeric excess, typically by converting the pair of enantiomers into a pair of diastereomers which will have distinct NMR spectra. This is achieved by using a chiral auxiliary.

Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a chiral agent, such as Mosher's acid chloride, to form diastereomers. The non-equivalent protons in the diastereomers will exhibit different chemical shifts, and the enantiomeric excess can be determined by integrating the corresponding signals. researchgate.netnih.gov

Chiral Solvating Agents (CSAs): The analyte is mixed with a chiral solvating agent, which forms transient, non-covalent diastereomeric complexes. This can induce chemical shift differences between the signals of the two enantiomers in the ¹H or ¹³C NMR spectra, allowing for quantification. semanticscholar.orgamanote.com

| Technique | Chiral Selector / Reagent | Principle | Application Example | Reference |

|---|---|---|---|---|

| Chiral HPLC | Chiralcel OD (Cellulose-based CSP) | Differential interaction with enantiomers leading to separation. | Resolution of 1,3-dimethyl-4-phenylpiperidine derivatives. | nih.gov |

| Chiral HPLC | Chiralpak AD-H (Amylose-based CSP) | Separation of enantiomers based on stereospecific interactions. | Estimation of enantiomeric impurity in piperidin-3-amine. | nih.gov |

| NMR Spectroscopy | (R)-Mosher's acid (CDA) | Formation of covalent diastereomers with distinct NMR signals. | Determination of enantiomeric composition of hydroxymethyl-piperidines. | researchgate.net |

| NMR Spectroscopy | Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes. | General method for direct determination of enantiomeric composition. | semanticscholar.org |

Stability of Stereochemical Configuration Under Various Reaction Conditions

The stereochemical integrity of the C-3 chiral center in this compound is generally robust under neutral and mildly acidic or basic conditions. However, the potential for epimerization (inversion of the stereocenter) exists, particularly under conditions that can facilitate the removal of the proton at the C-3 position.

The proton alpha to the ester carbonyl group (at C-3) is acidic. In the presence of a strong base, this proton can be abstracted to form a planar enolate intermediate. Subsequent re-protonation of this enolate can occur from either face, which would lead to racemization, resulting in a mixture of the (S) and (R) enantiomers. nih.gov Therefore, reactions involving strong bases (e.g., alkoxides, lithium diisopropylamide) at elevated temperatures should be approached with caution if the stereochemical purity at C-3 needs to be maintained.

The N-Cbz (carboxybenzyl) protecting group is stable to a wide range of conditions but is typically removed by catalytic hydrogenation. This reduction is generally performed under neutral conditions and does not affect the stereochemistry at the C-3 position. Similarly, acidic or basic hydrolysis of the methyl ester to the corresponding carboxylic acid must be performed under carefully controlled, mild conditions to minimize the risk of base-catalyzed epimerization.

Synthesis Methodologies for S Methyl 1 Cbz Piperidine 3 Carboxylate

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure piperidines, such as (S)-Methyl 1-Cbz-piperidine-3-carboxylate, is a significant challenge in organic chemistry. Asymmetric synthesis provides the most direct and efficient pathways to these molecules, avoiding the need for resolving racemic mixtures, which is inherently inefficient as it discards at least 50% of the material. researchgate.net The main strategies include leveraging naturally occurring chiral molecules, employing chiral catalysts (metal-based, organocatalysts, or enzymes), and using temporary chiral auxiliaries to direct stereochemistry.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. This approach incorporates a pre-existing stereocenter from the starting material into the final target molecule.

L-amino acids are particularly common starting points for the synthesis of chiral piperidines. For instance, a multi-step route to synthesize enantiomerically pure 3-(N-Boc amino) piperidine (B6355638) derivatives has been described starting from L-glutamic acid. researchgate.net This strategy involves esterification, reduction of carboxylic acid groups to diols, conversion to ditosylates, and subsequent cyclization with an amine to form the piperidine ring. researchgate.net Similarly, N-Cbz protected amino acids have been used as precursors to access chiral 2-substituted piperidine-4-carboxylic acids. researchgate.net

Another example is the synthesis of a key intermediate for CP-690,550, N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, which was accomplished starting from L-malic acid. researchgate.net This complex, multi-step synthesis demonstrates how the inherent chirality of a natural product can be transferred through a series of reactions to establish the stereocenters in the final piperidine product. researchgate.net

Table 1: Examples of Chiral Pool Starting Materials for Piperidine Synthesis

| Starting Material | Target Piperidine Type | Reference |

|---|---|---|

| L-Glutamic Acid | 3-Amino substituted piperidines | researchgate.net |

| L-Malic Acid | 3,4-Disubstituted piperidines | researchgate.net |

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis is a powerful tool where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. This method is often more step-economical than chiral pool synthesis.

Transition metals, particularly rhodium (Rh) and ruthenium (Ru), complexed with chiral ligands, are highly effective catalysts for the asymmetric hydrogenation of prochiral precursors like pyridinium (B92312) salts or tetrahydropyridines to yield chiral piperidines. dicp.ac.cn

A notable approach is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a phenyl pyridine-1(2H)-carboxylate. This method yields 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding chiral 3-substituted piperidines. snnu.edu.cn Rhodium(I) complexes with chiral diene ligands have also been used to catalyze addition-carbocyclization cascade reactions, affording polyfunctionalized chiral piperidines with excellent control over the stereochemical outcome. thieme-connect.com Furthermore, rhodium-catalyzed asymmetric [2+2+2] cycloadditions provide access to piperidine scaffolds with high enantioselectivity. nih.gov These methods represent a direct and efficient way to functionalize the pyridine (B92270) ring asymmetrically. snnu.edu.cn

Table 2: Rh-Catalyzed Asymmetric Synthesis of Piperidine Precursors

| Reaction Type | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Reductive Heck Reaction | Rh-catalyst | 3-Substituted Tetrahydropyridines | High | snnu.edu.cn |

| Addition-Carbocyclization | Rh(I)-Chiral Diene | Polyfunctionalized Piperidines | ≤99% | thieme-connect.com |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. Key reactions in this category for piperidine synthesis include Mannich-type reactions and aza-Michael additions.

The nitro-Mannich (or aza-Henry) reaction, which involves the addition of a nitroalkane to an imine, is a versatile tool for creating C-C bonds and installing vicinal amino functionalities. nih.gov The use of chiral thiourea (B124793) catalysts can promote this reaction to yield β-nitroamines with high diastereo- and enantioselectivity, which can then be cyclized to form functionalized piperidines. nih.govucl.ac.uk Inspired by the biosynthesis of piperidine alkaloids from L-lysine, stereoselective three-component vinylogous Mannich-type reactions have been developed to assemble multi-substituted chiral piperidines. rsc.orgrsc.org

The intramolecular aza-Michael reaction is another powerful method for constructing the piperidine ring. nih.govntu.edu.sg This reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound tethered to the same molecule. nih.gov Organocatalysts, such as those based on quinoline, can provide enantiomerically enriched 2,5- and 2,6-disubstituted piperidines in good yields. nih.gov Double aza-Michael reactions using chiral amines have also been employed to access chiral 2-substituted 4-piperidone (B1582916) building blocks from divinyl ketones. semanticscholar.org

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild conditions. For chiral piperidine synthesis, key biocatalytic methods include enzymatic kinetic resolution and asymmetric bioreductions.

Enzymatic kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of an enzyme, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. Lipases are commonly used for this purpose. For example, the enantioselective hydrolysis of racemic (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, an intermediate in the synthesis of (-)-Paroxetine, has been studied using various microbial lipases. researchgate.net The efficiency and selectivity of these enzymes can be tuned by altering the immobilization strategy. researchgate.net Chemoenzymatic methods combine enzymatic reactions with chemical steps to create efficient synthetic pathways. A divergent synthesis of 3,5-dioxygenated piperidines has been developed using a subsequent enzyme- and Ru-catalyzed dynamic kinetic resolution of a mixture of diols. nih.gov

Chiral Auxiliary Mediated Synthesis

In this strategy, a prochiral substrate is temporarily attached to a chiral molecule, known as a chiral auxiliary. The auxiliary directs the stereochemical course of a subsequent reaction, after which it is cleaved and can often be recycled.

A prominent example is the use of phenylglycinol-derived oxazolopiperidone lactams. These chiral auxiliaries are readily available and allow for the regio- and stereocontrolled introduction of substituents at various positions on the piperidine ring. researchgate.net Another effective application involves attaching a chiral auxiliary to the piperidine nitrogen to direct the stereoselective alkylation at an adjacent carbon. For instance, (R)-1-(2-[(tert-butyldimethylsil)oxy]-1-phenylethyl)piperidine-2-one, derived from D-phenylglycinol, can be alkylated to introduce a methyl group at the 3-position. researchgate.net The stereochemical outcome of the alkylation is controlled by the chiral auxiliary, leading to the formation of N-protected (3S)-methylpiperidin-2-one with high diastereoselectivity. researchgate.net

Table 3: Summary of Chiral Auxiliary Strategies

| Chiral Auxiliary Type | Key Transformation | Target Structure | Reference |

|---|---|---|---|

| Phenylglycinol-derived lactams | Regio- and stereocontrolled substitution | Polysubstituted piperidines | researchgate.net |

Intramolecular Cyclization Reactions for Stereocontrolled Piperidine Formation

The construction of the piperidine ring with the desired (S)-stereochemistry at the C3 position is a critical step in the synthesis of the target molecule. Intramolecular cyclization reactions are powerful tools for achieving this transformation, offering a high degree of stereocontrol. Two prominent examples of such reactions are the intramolecular aza-Michael reaction and the Prins cyclization.

The intramolecular aza-Michael reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. This approach is highly effective for the formation of nitrogen-containing heterocycles. In the context of synthesizing precursors to this compound, a chiral amine can be tethered to a Michael acceptor. The subsequent cyclization, often promoted by a base or an organocatalyst, leads to the formation of the piperidine ring. The stereochemistry of the final product is dictated by the chirality of the starting amine and the reaction conditions. The use of chiral catalysts can further enhance the enantioselectivity of the cyclization.

Another powerful method is the Prins cyclization , which involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by the capture of the resulting carbocation by a nucleophile. In an aza-Prins cyclization, a homoallylic amine reacts with an aldehyde to form an iminium ion, which then undergoes intramolecular cyclization. The stereochemical outcome of the aza-Prins cyclization can be controlled by the use of chiral auxiliaries or catalysts, leading to the desired enantiomer of the piperidine product. While this method is versatile, careful control of reaction conditions is necessary to manage the formation of the carbocationic intermediate and ensure high diastereoselectivity.

| Cyclization Method | Key Features | Stereocontrol |

| Intramolecular aza-Michael Reaction | Addition of a tethered amine to a Michael acceptor. | Achieved through the use of chiral starting materials or organocatalysts. |

| Aza-Prins Cyclization | Reaction of a homoallylic amine with an aldehyde followed by intramolecular cyclization. | Controlled via chiral auxiliaries or catalysts; requires careful management of carbocation intermediates. |

Protecting Group Strategies for the Nitrogen Atom (Cbz group as a key protecting group)

The protection of the nitrogen atom of the piperidine ring is crucial to prevent unwanted side reactions during subsequent synthetic transformations. The benzyloxycarbonyl (Cbz) group is a widely employed protecting group in the synthesis of piperidine derivatives due to its stability under a variety of reaction conditions and its facile removal.

The Cbz group is typically introduced by reacting the secondary amine of the piperidine ring with benzyl (B1604629) chloroformate in the presence of a mild base. This carbamate (B1207046) linkage is robust and resistant to many reagents used in organic synthesis, including those used for esterification and other functional group manipulations.

One of the significant advantages of the Cbz group is its orthogonality to other common protecting groups. For instance, it is stable under the acidic conditions often used to remove tert-butoxycarbonyl (Boc) groups, allowing for selective deprotection strategies in complex molecules.

The removal of the Cbz group is most commonly achieved through catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas). This method is exceptionally mild and proceeds under neutral pH, preserving other sensitive functional groups within the molecule. The byproducts of this deprotection are toluene (B28343) and carbon dioxide, which are easily removed.

| Protecting Group | Introduction | Removal | Key Advantages |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate, mild base | Catalytic hydrogenation (H₂, Pd/C) | Stable to a wide range of conditions, orthogonal to many other protecting groups, mild removal conditions. |

Esterification Methods for Carboxylate Functionality

The final step in the synthesis of this compound is the esterification of the carboxylic acid functionality. Several methods can be employed for this transformation, with the choice often depending on the scale of the reaction and the nature of the starting material.

The Fischer esterification is a classic and straightforward method that involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions. To drive the equilibrium towards the ester product, an excess of methanol is often used.

For more sensitive substrates or when milder conditions are required, diazomethane (B1218177) can be used for the methylation of carboxylic acids. Diazomethane reacts rapidly and cleanly with carboxylic acids at room temperature to produce methyl esters with nitrogen gas as the only byproduct. However, diazomethane is a toxic and explosive reagent, requiring careful handling and specialized equipment.

The Mitsunobu reaction provides another mild alternative for esterification. This reaction involves the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate (such as DEAD or DIAD) to activate the alcohol for nucleophilic attack by the carboxylate. While effective, the Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which can sometimes complicate purification.

| Esterification Method | Reagents | Typical Conditions |

| Fischer Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄) | Reflux in excess methanol |

| Diazomethane | CH₂N₂ | Room temperature in an inert solvent |

| Mitsunobu Reaction | Methanol, PPh₃, DEAD or DIAD | Room temperature in an inert solvent |

Multi-step Convergent and Linear Synthesis Pathways

The synthesis of this compound can be approached through both linear and convergent strategies.

A common linear synthesis strategy often begins with a readily available chiral starting material, such as an amino acid. For example, L-aspartic acid or L-glutamic acid can serve as precursors. A typical linear sequence involves:

Protection of the amino and carboxylic acid groups of the starting amino acid.

A series of transformations to construct the carbon skeleton of the piperidine ring.

Intramolecular cyclization to form the piperidine ring, establishing the desired stereocenter.

Deprotection and reprotection steps as necessary.

Esterification of the carboxylic acid to afford the final product.

A representative linear synthesis starting from (S)-piperidine-3-carboxylic acid would involve two main steps:

N-Cbz Protection: Reaction of (S)-piperidine-3-carboxylic acid with benzyl chloroformate in the presence of a base like sodium bicarbonate in a solvent mixture such as water and dioxane.

Esterification: Conversion of the resulting (S)-1-Cbz-piperidine-3-carboxylic acid to its methyl ester using one of the methods described in section 3.3.

This two-step sequence from a commercially available chiral starting material represents a highly efficient and direct linear pathway.

Reactivity and Chemical Transformations of S Methyl 1 Cbz Piperidine 3 Carboxylate

Reactions Involving the Ester Moiety

The methyl ester group at the C-3 position of the piperidine (B6355638) ring is susceptible to a variety of transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often employing reagents like sodium hydroxide (B78521) in a mixture of methanol (B129727) and water, proceeds through a saponification mechanism to yield the carboxylate salt, which is then protonated upon acidic workup.

Transesterification: This process involves the conversion of the methyl ester to a different ester by reaction with an alcohol in the presence of an acid or base catalyst. For instance, scandium(III) triflate has been shown to catalyze the direct transesterification of carboxylic esters in boiling alcohols, allowing for the preparation of various other alkyl esters. organic-chemistry.org

Reduction to Alcohol: The ester functionality can be reduced to a primary alcohol, yielding (S)-1-Cbz-3-(hydroxymethyl)piperidine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH) in an ethereal solvent like tetrahydrofuran (B95107) (THF). Alternative and milder conditions involve the use of sodium borohydride (B1222165) in combination with a Lewis acid or in a mixed solvent system of THF and methanol. ias.ac.in A method for reducing heterocyclic carboxylic acid esters to alcohols using hydroborates and metal salts in an alcoholic solvent has also been described. google.com

Table 1: Selected Reactions of the Ester Moiety

| Transformation | Reagent(s) | Solvent(s) | Product |

|---|---|---|---|

| Hydrolysis | NaOH | Methanol/Water | (S)-1-Cbz-piperidine-3-carboxylic acid |

| Transesterification | R'OH, Sc(OTf)₃ | R'OH | (S)-Alkyl 1-Cbz-piperidine-3-carboxylate |

| Reduction | LiAlH₄ | Tetrahydrofuran | (S)-1-Cbz-3-(hydroxymethyl)piperidine |

| Reduction | NaBH₄ | THF/Methanol | (S)-1-Cbz-3-(hydroxymethyl)piperidine |

Reactions Involving the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is protected by a carbobenzyloxy (Cbz) group, which can be selectively removed or can direct further reactions.

Cbz Deprotection: The removal of the Cbz group is a common and crucial step in many synthetic sequences. The most widely used method for Cbz deprotection is hydrogenolysis, which involves catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas. total-synthesis.comscientificupdate.com This reaction is clean, typically affording toluene (B28343) and carbon dioxide as byproducts, along with the deprotected piperidine. Alternative methods that avoid the use of hydrogen gas include transfer hydrogenation, employing hydrogen donors like ammonium (B1175870) formate (B1220265) or triethylsilane in the presence of a palladium catalyst. total-synthesis.com Lewis acids, such as trimethylsilyl (B98337) iodide (TMSI) or aluminum chloride (AlCl₃), can also be used for Cbz cleavage, offering an option when the molecule contains other functional groups sensitive to reduction. organic-chemistry.orgresearchgate.net More recently, nucleophilic deprotection protocols using reagents like 2-mercaptoethanol (B42355) have been developed for substrates that are sensitive to standard hydrogenolysis or Lewis acid-mediated conditions. organic-chemistry.orgresearchgate.net

N-Alkylation and Acylation: Following Cbz deprotection, the resulting secondary amine is readily available for N-alkylation or N-acylation reactions. N-alkylation can be achieved through reductive amination or by reaction with alkyl halides. N-acylation is typically performed using acid chlorides or anhydrides in the presence of a base. These reactions allow for the introduction of a wide variety of substituents on the nitrogen atom, further diversifying the synthetic utility of the piperidine scaffold.

Table 2: Cbz Deprotection Methods

| Reagent(s) | Conditions | Key Features |

|---|---|---|

| H₂, Pd/C | Atmospheric or elevated pressure | Clean, common, but may reduce other functional groups. total-synthesis.comscientificupdate.com |

| Transfer Hydrogenation (e.g., HCOOH/NEt₃, Pd/C) | Mild conditions | Avoids the use of H₂ gas. |

| Lewis Acids (e.g., TMSI, AlCl₃) | Anhydrous conditions | Useful for substrates with reducible functional groups. organic-chemistry.orgresearchgate.net |

| 2-Mercaptoethanol, K₃PO₄ | Nucleophilic conditions | Suitable for sensitive substrates. organic-chemistry.orgresearchgate.net |

Functionalization of the Piperidine Ring

While the Cbz group deactivates the piperidine ring towards some reactions, functionalization at other positions is still possible through various strategies.

Electrophilic Substitutions: Direct electrophilic substitution on the piperidine ring is generally challenging due to the electron-withdrawing nature of the Cbz group. However, reactions can be facilitated by the introduction of activating groups or by using highly reactive electrophiles under specific conditions.

Nucleophilic Additions: The piperidine ring can be rendered susceptible to nucleophilic attack through the formation of an enolate or a related reactive intermediate. For example, deprotonation at the α-position to the ester group can generate a nucleophile that can react with various electrophiles.

Metallation: Directed ortho-metallation is a powerful tool for the functionalization of aromatic rings, and analogous strategies can be applied to heterocyclic systems. While direct metallation of the Cbz-protected piperidine ring is not straightforward, related techniques involving the generation of organometallic intermediates can enable the introduction of substituents at specific positions.

Regioselective and Stereoselective Transformations on the Piperidine Scaffold

The inherent chirality of (S)-Methyl 1-Cbz-piperidine-3-carboxylate makes it an excellent starting material for stereoselective synthesis. The existing stereocenter at C-3 can direct the stereochemical outcome of subsequent reactions.

For instance, rhodium-catalyzed C-H insertion reactions have been utilized for the site-selective and stereoselective synthesis of substituted piperidines. nih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.gov For example, the use of N-Boc-tetrahydropyridine in a cyclopropanation reaction followed by reductive and stereoselective ring-opening of the resulting cyclopropane (B1198618) has been employed to prepare 3-substituted piperidine analogues. nih.gov

Furthermore, conjugate addition reactions to α,β-unsaturated derivatives of the piperidine scaffold can proceed with high diastereoselectivity, controlled by the stereocenter at C-3. This approach allows for the introduction of substituents at the C-4 position with a defined stereochemistry.

Application As a Chiral Building Block in Complex Molecule Synthesis

Precursor in Alkaloid Synthesis and Analogues

The piperidine (B6355638) ring is a core structural motif in thousands of alkaloids, many of which exhibit significant biological activity. (S)-Methyl 1-cbz-piperidine-3-carboxylate serves as a crucial starting material for the asymmetric synthesis of these natural products and their analogues. By utilizing the pre-existing stereocenter of this building block, chemists can circumvent the need for challenging enantioselective reactions later in the synthetic sequence, a strategy known as chiral pool synthesis. researchgate.netkoreascience.kr

For instance, the synthesis of tetracyclic bis-piperidine alkaloids, a class of marine-derived natural products, often involves the construction of complex piperidine-containing macrocycles. mdpi.com The defined stereochemistry of this compound can be exploited to control the spatial arrangement of substituents, which is critical for the biological function of these molecules. The synthesis of morphine analogues, which contain a core piperidine structure, has also been approached using related 4-aryl nipecotates, demonstrating the utility of such scaffolds in building complex alkaloid frameworks. google.com The general strategy involves leveraging the piperidine ring as a scaffold and elaborating its structure through a series of stereocontrolled reactions to achieve the final complex target.

Intermediate in the Synthesis of Non-Natural Amino Acids and Peptidomimetics

Non-natural amino acids and peptidomimetics are critical tools in drug discovery, offering enhanced stability against enzymatic degradation and improved pharmacokinetic profiles compared to their natural counterparts. nih.gov this compound, as a cyclic amino acid derivative, is an ideal scaffold for creating conformationally constrained peptide mimics.

The synthesis of novel heterocyclic amino acids often begins with readily available chiral materials like piperidine-3-carboxylic acid derivatives. mdpi.com The piperidine backbone imposes a rigid constraint on the molecule's conformation, which can help to lock it into a bioactive shape, leading to higher potency and selectivity for its biological target. For example, derivatives of piperidine have been incorporated into peptidomimetics designed as inhibitors for enzymes like human arginase-1, a target in cancer immunotherapy. mdpi.com The synthesis of such molecules often involves coupling the piperidine-based amino acid with other amino acids or peptide fragments, a process facilitated by the protecting groups present in this compound. mdpi.comrsc.org

| Target Compound Class | Role of this compound | Reference |

| Heterocyclic Amino Acids | Chiral scaffold to introduce conformational rigidity. | mdpi.com |

| Peptidomimetics | Provides a stable, cyclic backbone to mimic peptide turns. | nih.govmdpi.com |

| Enzyme Inhibitors | Serves as a core structure for building molecules that fit into enzyme active sites. | rsc.org |

Key Stereocenters in the Construction of Advanced Chiral Scaffolds

The development of novel therapeutics often relies on the creation of advanced molecular scaffolds that present functional groups in a specific three-dimensional arrangement. Chiral piperidine scaffolds are prevalent in a large number of active pharmaceuticals. researchgate.net The introduction of a chiral piperidine moiety can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net

This compound provides a reliable source of stereochemistry for building these complex scaffolds. The (S)-configuration at the C-3 position can direct the stereochemical outcome of subsequent reactions, allowing for the construction of multiple stereocenters with a high degree of control. This is particularly important in fragment-based drug discovery, where three-dimensional fragments are increasingly sought after to explore new chemical space. nih.gov The synthesis of regio- and diastereoisomers of substituted piperidines often relies on stereocontrolled transformations of precursors like this compound, highlighting its role in generating libraries of diverse chiral molecules for drug screening. nih.gov

Role in the Synthesis of Chiral Heterocyclic Compounds (e.g., other piperidine derivatives, spiro compounds)

Beyond the applications mentioned above, this compound is a cornerstone for the synthesis of a wide variety of other chiral heterocyclic compounds. The piperidine ring can be chemically modified in numerous ways, and the ester and carbamate (B1207046) functionalities provide orthogonal handles for diverse chemical reactions.

This building block is frequently used in the synthesis of highly substituted piperidine derivatives for medicinal chemistry research. For example, it is a precursor to various derivatives of (S)-nipecotic acid, which are investigated as GABA reuptake inhibitors for treating neurological disorders. mdpi.comnih.gov The synthesis of these derivatives often involves modification at the nitrogen atom after removal of the Cbz group, or transformation of the methyl ester into other functional groups. nih.govbiorxiv.orgnih.gov Furthermore, the piperidine ring itself can be a component of more complex systems, such as spirocyclic compounds, where two rings share a single atom. The defined stereochemistry of the starting material is crucial for controlling the orientation of the rings in the final spiro compound. The stereoselective synthesis of such complex structures is a significant challenge in organic chemistry, and the use of chiral building blocks like this compound is an enabling strategy. rsc.org

| Synthesized Compound Type | Synthetic Utility of this compound | Reference |

| Substituted (S)-Nipecotic Acid Derivatives | Starting material for GABA reuptake inhibitors. | mdpi.comnih.gov |

| Poly-substituted Piperidines | Chiral template for controlling stereochemistry. | nih.gov |

| Spirocyclic Heterocycles | Provides a stereodefined ring for spiro-annulation. | rsc.org |

| Fused Piperidine Systems | Core structure for building condensed bicyclic and polycyclic systems. | nih.gov |

Theoretical and Computational Studies

Conformational Analysis and Energy Landscapes of (S)-Methyl 1-Cbz-piperidine-3-carboxylate

The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis is a cornerstone of its theoretical study, aiming to identify the most stable arrangements of its atoms and the energy barriers between them.

The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of two bulky substituents—the N-carbobenzyloxy (Cbz) group and the 3-methyl carboxylate group—leads to several possible low-energy conformers. The key variables are the orientation of the methyl carboxylate group (axial or equatorial) and the rotational state (rotamer) of the Cbz group relative to the piperidine ring.

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to map the potential energy surface of the molecule. A systematic conformational search can identify various minima on this landscape. researchgate.net The relative energies of these conformers are then calculated, typically using higher levels of theory like Density Functional Theory (DFT), to determine their populations at a given temperature according to the Boltzmann distribution. researchgate.net

Studies on similar N-substituted piperidine derivatives suggest that the chair conformation with the substituent at the 3-position in an equatorial orientation is generally favored to reduce 1,3-diaxial interactions. researchgate.net The large Cbz group on the nitrogen atom also influences the ring's geometry and the rotational barrier around the N-C(O) bond. The energy landscape reveals the most probable shapes the molecule will adopt, which is critical for understanding how it interacts with biological targets. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers This table presents illustrative data based on general principles of conformational analysis for substituted piperidines.

| Conformer | Carboxylate Position | Cbz Rotamer | Relative Energy (kcal/mol) | Predicted Population (%) |

| 1 | Equatorial | trans | 0.00 | 75.1 |

| 2 | Equatorial | cis | 1.20 | 12.3 |

| 3 | Axial | trans | 2.50 | 2.1 |

| 4 | Axial | cis | 3.80 | 0.2 |

Quantum Chemical Calculations (e.g., DFT studies on electronic properties, reaction mechanisms)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of this compound. researchgate.net These studies are crucial for understanding reaction mechanisms and predicting sites of reactivity.

DFT calculations can determine a variety of electronic properties. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl groups are expected to be the most electron-rich sites, while the hydrogen atoms on the piperidine ring and the benzylic group would be relatively electron-poor.

These computational tools are also invaluable for modeling reaction mechanisms. researchgate.net For instance, DFT can be used to calculate the transition state structures and activation energies for reactions involving the ester or carbamate (B1207046) functionalities, providing a detailed understanding of the reaction pathways. researchgate.net

Table 2: Illustrative DFT-Calculated Electronic Properties Calculated using a hypothetical B3LYP/6-31G(d) level of theory.

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.5 D |

Molecular Modeling and Dynamics Simulations for Understanding Reactivity and Selectivity

While quantum calculations provide a static picture of a molecule's properties, molecular modeling and, specifically, molecular dynamics (MD) simulations offer a dynamic view. al-masoudi.de MD simulations model the movement of atoms and molecules over time, providing a realistic representation of the molecule's behavior in a condensed phase, such as in a solvent. mdpi.com

For this compound, MD simulations can be used to explore its conformational flexibility in an aqueous environment. These simulations can reveal how solvent molecules interact with the compound, influencing its preferred conformation and dynamic behavior. nih.gov By tracking the atomic positions over nanoseconds, one can observe transitions between different conformational states and understand the stability of specific intramolecular interactions, like hydrogen bonds. researchgate.net

MD simulations are also instrumental in studying the interactions between this molecule and a biological target, such as an enzyme active site. By placing the molecule within the binding site of a protein, MD can simulate the binding process, estimate the binding free energy, and identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. This information is vital for understanding the basis of its biological activity and for designing derivatives with improved potency and selectivity. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR, CD) through Computational Methods

Computational methods have become indispensable for predicting and interpreting spectroscopic data. This is particularly useful for complex molecules like this compound, aiding in structure elucidation and conformational assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. github.io The process involves optimizing the geometry of the most stable conformers and then calculating the magnetic shielding tensors for each nucleus. researchgate.net By performing a Boltzmann-weighted average of the chemical shifts for all significant conformers, a theoretical spectrum can be generated that is often in excellent agreement with experimental data. mdpi.com This comparison can help confirm the assignment of signals and provide evidence for the dominant solution-phase conformation. researchgate.net

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy: Theoretical calculations can also predict vibrational frequencies, which correspond to the peaks in an IR spectrum. nih.gov For a chiral molecule like the (S)-enantiomer, VCD spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides a powerful tool for determining its absolute configuration. researchgate.net The VCD spectrum is highly sensitive to the molecule's 3D structure. Comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for the (S)-configuration is a reliable method for absolute stereochemical assignment. researchgate.net

Table 3: Illustrative Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts Hypothetical data for the major equatorial conformer in CDCl₃.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Cbz) | 155.8 |

| C=O (Ester) | 172.5 |

| CH₂ (Benzyl) | 67.3 |

| CH (Piperidine C3) | 41.2 |

| CH₂ (Piperidine C2) | 46.5 |

| CH₂ (Piperidine C4) | 27.8 |

| CH₂ (Piperidine C5) | 25.1 |

| CH₂ (Piperidine C6) | 44.9 |

| CH₃ (Ester) | 51.9 |

| Aromatic C (ipso) | 136.7 |

| Aromatic C (ortho) | 128.0 |

| Aromatic C (meta) | 128.5 |

| Aromatic C (para) | 128.2 |

Advanced Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For (S)-Methyl 1-cbz-piperidine-3-carboxylate, a combination of 1D (¹H, ¹³C) and 2D NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity of the piperidine (B6355638) ring, the methyl ester, and the N-carboxybenzyl (Cbz) protecting group.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the chemical environment of each proton. Due to the presence of the bulky Cbz group, the piperidine ring may exhibit restricted rotation at room temperature, potentially leading to broadened signals for the ring protons. The expected chemical shifts (δ) in a solvent like CDCl₃ are detailed below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic (C₆H₅) | 7.30 - 7.40 | Multiplet | Protons of the benzyl (B1604629) group. |

| Benzylic (CH₂) | 5.15 | Singlet | Protons of the CH₂ group linking the phenyl ring to the carbamate (B1207046) oxygen. |

| Methoxy (OCH₃) | 3.70 | Singlet | Protons of the methyl ester group. |

| Piperidine H2, H6 | 3.00 - 4.20 | Multiplet | Protons adjacent to the nitrogen atom; often show complex splitting and may be diastereotopic. |

| Piperidine H3 | 2.70 - 2.90 | Multiplet | The proton at the stereocenter, coupled to adjacent CH₂ groups. |

| Piperidine H4, H5 | 1.50 - 2.20 | Multiplet | The remaining methylene (B1212753) protons on the piperidine ring. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of two carbonyl groups (ester and carbamate) and the aromatic ring are distinct features.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Ester Carbonyl (C=O) | ~173 | The carbonyl carbon of the methyl ester. |

| Carbamate Carbonyl (C=O) | ~155 | The carbonyl carbon of the Cbz protecting group. |

| Aromatic (C₆H₅) | 127 - 136 | Multiple signals for the carbons of the phenyl ring. |

| Benzylic (CH₂) | ~67 | The carbon of the benzylic CH₂ group. |

| Methoxy (OCH₃) | ~52 | The carbon of the methyl ester group. |

| Piperidine C2, C6 | 40 - 50 | Carbons adjacent to the nitrogen; chemical shifts are influenced by the carbamate. |

| Piperidine C3 | ~41 | The carbon of the stereocenter. |

| Piperidine C4, C5 | 20 - 30 | The remaining methylene carbons of the piperidine ring. |

2D NMR Techniques

To definitively assign the complex and often overlapping signals of the piperidine ring, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the mapping of the entire spin system of the piperidine ring, starting from a well-resolved proton and "walking" around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton(s).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, DART-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is used to confirm the elemental formula. For this compound (C₁₅H₁₉NO₄), the expected exact mass can be calculated and compared to the experimental value.

Molecular Formula: C₁₅H₁₉NO₄

Monoisotopic Mass: 277.1314 Da

Expected Ion (ESI-TOF): In positive-ion mode Electrospray Ionization (ESI), the molecule would likely be observed as the protonated species [M+H]⁺ or the sodium adduct [M+Na]⁺.

[C₁₅H₂₀NO₄]⁺ ([M+H]⁺): m/z 278.1387

[C₁₅H₁₉NNaO₄]⁺ ([M+Na]⁺): m/z 300.1206

Fragmentation Analysis

The fragmentation pattern provides evidence for the compound's structure. Key fragmentations would involve the cleavage of the Cbz group and the ester moiety.

| Fragment Ion (m/z) | Proposed Structure / Loss |

| 186.1124 | Loss of the benzyl group (-C₇H₇), corresponding to [M-C₇H₇]⁺. |

| 142.0811 | Loss of the entire benzyloxycarbonyl group (-C₈H₇O₂), corresponding to the protonated methyl piperidine-3-carboxylate fragment. |

| 91.0542 | The tropylium (B1234903) ion [C₇H₇]⁺, a very common and stable fragment from benzyl groups. |

Direct Analysis in Real Time (DART) mass spectrometry could also be used for rapid analysis with minimal sample preparation, yielding similar molecular ion information.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by strong absorptions from its two carbonyl groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H Stretch (Aromatic) | 3030 - 3100 | Medium | Associated with the C-H bonds of the phenyl ring. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium | Associated with the C-H bonds of the piperidine ring and methyl group. |

| C=O Stretch (Ester) | ~1735 | Strong | Carbonyl stretch of the methyl ester. |

| C=O Stretch (Carbamate) | ~1690 | Strong | Carbonyl stretch of the Cbz group. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak | Benzene ring skeletal vibrations. |

| C-O Stretch | 1100 - 1300 | Strong | C-O single bond stretches from the ester and carbamate groups. |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman would clearly show the aromatic ring vibrations and the C-H stretching modes.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a single crystal of sufficient quality can be obtained, this technique can provide precise bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure would:

Confirm Connectivity: Unambiguously verify the atomic connections.

Reveal Conformation: Determine the preferred conformation of the piperidine ring, which is expected to be a chair conformation. It would also show the orientation of the substituents (Cbz and methyl carboxylate groups) as either axial or equatorial.

Determine Absolute Configuration: For a chiral compound that crystallizes in a chiral space group, the collection of diffraction data with copper radiation allows for the use of anomalous dispersion. The calculation of the Flack parameter from this data provides an unambiguous determination of the absolute stereochemistry, confirming the (S)-configuration at the C3 position. nih.gov This method is considered the "gold standard" for absolute configuration assignment. whiterose.ac.uk

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD) for absolute configuration confirmation)

Chiroptical techniques are essential for studying chiral molecules and are frequently used to assign or confirm absolute configuration in solution.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The aromatic chromophore of the Cbz group in this compound makes it an excellent candidate for ECD analysis.

The absolute configuration is typically confirmed by comparing the experimentally measured ECD spectrum with a theoretically predicted spectrum generated through quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). The procedure involves:

Performing a computational conformational search to identify the most stable conformers of the molecule.

Calculating the theoretical ECD spectrum for the (S)-configuration by averaging the spectra of the stable conformers based on their Boltzmann population.

Comparing the sign and shape of the experimental spectrum's Cotton effects to the calculated spectrum. A good agreement between the experimental and theoretical spectra provides strong evidence for the assigned (S)-absolute configuration. researchgate.net

Future Research Directions for S Methyl 1 Cbz Piperidine 3 Carboxylate

Development of Novel and More Sustainable Synthetic Routes

The demand for enantiomerically pure piperidines necessitates the development of synthetic routes that are not only efficient but also environmentally sustainable. Current methods often rely on lengthy syntheses or require stoichiometric chiral building blocks. snnu.edu.cn Future research will likely focus on overcoming these limitations.

Key areas for development include:

Hydrogenation of Pyridine (B92270) Derivatives: Asymmetric hydrogenation of readily available pyridine precursors is a direct approach to chiral piperidines. nih.gov While effective, these reactions often require harsh conditions and expensive transition metal catalysts. nih.gov Future work should aim to develop catalysts that operate under milder conditions (lower pressure and temperature) and utilize more abundant, less toxic metals.

Alkene Cyclization: Intramolecular cyclization of alkenes offers a powerful method for constructing the piperidine (B6355638) ring. nih.gov Gold- and palladium-catalyzed oxidative amination of non-activated alkenes are promising avenues. nih.gov Research into expanding the substrate scope and improving the efficiency of these cyclizations will be crucial.

Radical-Mediated Cyclization: Radical cyclizations, including those initiated by light or catalysts like triethylborane (B153662), present an alternative for forming the piperidine ring. nih.gov Developing more controlled and selective radical-mediated processes, such as the enantioselective δ C-H cyanation of acyclic amines followed by cyclization, could provide novel entry points to chiral piperidines from simpler starting materials. nih.gov

| Synthetic Strategy | Current Approach | Future Sustainability Goal |

| Hydrogenation | Use of rhodium or ruthenium catalysts under high pressure. nih.gov | Development of earth-abundant metal catalysts (e.g., iron, nickel) effective at ambient temperature and pressure. |

| Alkene Cyclization | Gold(I) or Palladium(II) catalysis for oxidative amination. nih.gov | Designing catalytic systems that minimize the use of heavy metals and stoichiometric oxidants. |

| Radical Cyclization | Use of radical initiators like triethylborane or photochemical methods. nih.gov | Harnessing visible-light photoredox catalysis to drive reactions with higher energy efficiency and selectivity. |

Exploration of New Catalytic Systems for Enhanced Enantioselectivity

Achieving high enantioselectivity is paramount in the synthesis of chiral molecules for pharmaceutical applications. While significant progress has been made, the development of broadly applicable and highly selective catalytic systems for 3-substituted piperidines remains a challenge. snnu.edu.cnnih.gov

Future research will likely target:

Rhodium-Catalyzed Asymmetric Reactions: Rhodium catalysts have shown great promise in the asymmetric carbometalation of dihydropyridines, providing access to 3-substituted tetrahydropyridines with excellent enantioselectivity. snnu.edu.cnnih.gov The design of new chiral ligands for rhodium will be key to broadening the substrate scope and further improving selectivity.

Iridium-Catalyzed Hydrogenations: Iridium complexes are effective for the hydrogenation of imines and have been applied to the asymmetric hydrogenation of N-acyliminopyridinium ylides. acs.org Future efforts could focus on modifying ligand electronics to enhance catalyst reactivity and selectivity for a wider range of pyridine derivatives. acs.org

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the enantioselective protoborylation of 1,2-dihydropyridines, offer a novel strategy for creating chiral piperidines with a versatile C-B bond for further functionalization. acs.org Exploring new chiral ligands for copper to control regio-, diastereo-, and enantioselectivity in various transformations is a promising direction. nih.govacs.org

Derivatization to Access Diverse Chemical Space

(S)-Methyl 1-Cbz-piperidine-3-carboxylate serves as a scaffold that can be systematically modified to generate large libraries of compounds for biological screening. The ability to derivatize this core structure is essential for exploring chemical space and identifying novel drug candidates. mdpi.comnih.gov

Future derivatization strategies will likely involve:

Modification of the Nitrogen Protecting Group: The carbobenzyloxy (Cbz) group can be removed and replaced with a wide array of substituents to probe structure-activity relationships (SAR). This allows for the introduction of different alkyl, aryl, or heterocyclic groups at the N-1 position.

Transformation of the Methyl Ester: The methyl ester at the C-3 position is a versatile handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or reduced to an alcohol for further elaboration.

Functionalization of the Piperidine Ring: While direct functionalization of the piperidine ring can be challenging, methods for C-H activation or the introduction of substituents at other positions would significantly expand the accessible chemical space.

| Position | Functional Group | Potential Derivatization Reactions | Resulting Functionality |

| N-1 | Cbz Protecting Group | Hydrogenolysis, followed by alkylation, acylation, or reductive amination. | Diverse amides, amines, ureas. |

| C-3 | Methyl Ester | Saponification, followed by amide coupling (e.g., using EDC, DMAP). nih.gov | Carboxylic acids, amides. |

| C-3 | Methyl Ester | Reduction (e.g., with LiAlH₄). | Primary alcohols. |

Investigations into Structure-Reactivity Relationships for Directed Synthesis

A deeper understanding of how the structure of the piperidine ring and its substituents influences reactivity is crucial for designing efficient and selective syntheses. The biological properties of piperidines are highly dependent on the type and location of substituents on the ring. researchgate.netthieme-connect.com

Key areas of investigation include:

Conformational Analysis: The piperidine ring can adopt various chair and boat conformations. Understanding how substituents, such as the Cbz group and the ester at C-3, influence the conformational equilibrium is essential for predicting the outcome of stereoselective reactions.

Electronic Effects: The electronic properties of substituents can significantly impact the reactivity of the piperidine nitrogen and the adjacent carbon atoms. Quantifying these effects will aid in the rational design of synthetic routes.

Stereoelectronic Control: Investigating how the stereochemistry of existing centers on the piperidine ring directs the stereochemical outcome of subsequent reactions will enable more complex, multi-substituted piperidines to be synthesized with high levels of control. acs.org

Computational Design of New Chiral Transformations Involving the Piperidine Motif

Computational chemistry and molecular modeling are becoming indispensable tools in modern organic synthesis. These methods can provide valuable insights into reaction mechanisms and be used to design new catalysts and transformations.

Future applications of computational design in this area include:

Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and transition states for reactions involving the piperidine scaffold. This can help explain observed selectivity and guide the optimization of reaction conditions. acs.org

Catalyst Design: Computational screening of virtual libraries of chiral ligands can accelerate the discovery of new catalysts with improved activity and enantioselectivity for the synthesis of 3-substituted piperidines.

Predicting Reactivity and Selectivity: By modeling the interaction between substrates and catalysts, computational methods can predict the likely outcome of a reaction, including its regio- and stereoselectivity. This predictive power can minimize the need for extensive experimental screening and accelerate the development of new synthetic methods.

Q & A

Q. What are the key considerations for synthesizing (S)-Methyl 1-cbz-piperidine-3-carboxylate with high enantiomeric purity?

Methodological Answer: To achieve high enantiomeric purity:

- Use chiral starting materials or catalysts to preserve the (S)-configuration during synthesis.

- Employ protective groups like the carbobenzyloxy (Cbz) group, which is stable under acidic and basic conditions but removable via hydrogenolysis .

- Monitor reaction progress using chiral HPLC or polarimetry. For structural confirmation, X-ray crystallography (using SHELX programs) can resolve absolute configuration .

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) to remove diastereomers or racemic byproducts.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the presence of the Cbz group (characteristic aromatic protons at ~7.3 ppm) and the methyl ester (singlet at ~3.6 ppm) .

- Mass Spectrometry (MS): Use high-resolution MS (e.g., Q Exactive Orbitrap) to verify the molecular ion peak (e.g., [M+H] at m/z calculated for ) .

- Infrared (IR) Spectroscopy: Confirm ester carbonyl stretching (~1740 cm) and Cbz N-H stretches (~3300 cm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors during synthesis or purification.

- Storage: Store in sealed containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of the ester or Cbz groups .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Q. How can researchers optimize the stability of this compound during storage?

Methodological Answer:

Q. What chromatographic techniques are effective for purifying this compound?

Methodological Answer:

- Flash Chromatography: Use silica gel with gradient elution (e.g., hexane:ethyl acetate 70:30 to 50:50) to separate polar impurities.

- Preparative HPLC: Employ chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers.

- Recrystallization: Optimize solvent mixtures (e.g., ethyl acetate/hexane) to obtain high-purity crystals .

Advanced Research Questions

Q. How can conformational analysis of the piperidine ring in this compound be performed?

Methodological Answer:

- X-ray Crystallography: Refine crystal structures using SHELXL to determine puckering parameters (e.g., Cremer-Pople coordinates) .

- Computational Modeling: Apply density functional theory (DFT) to calculate energy minima for chair, boat, or twist-boat conformers. Compare with experimental data .

- Dynamic NMR: Monitor ring-flipping kinetics at variable temperatures to assess energy barriers between conformers .

Q. How should researchers address conflicting spectroscopic data during structural characterization?

Methodological Answer:

- Cross-Validation: Compare NMR, MS, and IR data with literature analogs (e.g., methyl piperidine carboxylates ).

- Decoupling Experiments: Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign stereochemistry unambiguously .

- Crystallographic Validation: Resolve ambiguities via single-crystal X-ray diffraction (SHELX suite) .

Q. What strategies can mitigate racemization during functionalization of this compound?

Methodological Answer:

- Low-Temperature Reactions: Perform acylations or alkylations at 0–5°C to minimize thermal racemization.

- Steric Hindrance: Introduce bulky groups adjacent to the stereocenter to restrict conformational mobility.

- Chiral Auxiliaries: Use temporary chiral directing groups that are removable post-reaction .

Q. How can researchers analyze the electronic effects of the Cbz group on the reactivity of the piperidine ring?

Methodological Answer:

- Electron Density Mapping: Use X-ray charge density analysis (e.g., multipole modeling in SHELXL) to assess resonance effects .

- Computational Studies: Perform Natural Bond Orbital (NBO) analysis to quantify delocalization from the Cbz group to the piperidine ring .

- Kinetic Isotope Effects (KIEs): Compare reaction rates of deuterated vs. non-deuterated compounds to probe electronic influences .

Q. What methodologies are available for studying the metabolic stability of this compound in biological systems?

Methodological Answer:

- In Vitro Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to estimate half-life .

- Isotope Labeling: Synthesize - or -labeled analogs to track metabolic pathways using mass spectrometry .

- Enzymatic Profiling: Test susceptibility to esterases or cytochrome P450 enzymes using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.